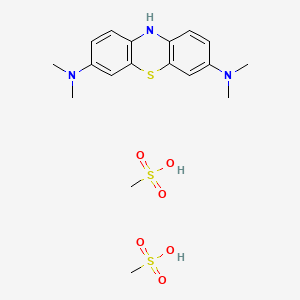
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative, which is a class of compounds that have been widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide. One direction is to study its potential therapeutic applications in diseases such as osteoporosis, glaucoma, and epilepsy. Another direction is to develop more potent and selective inhibitors of carbonic anhydrase enzymes based on the structure of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases can also be explored.
Conclusion:
In conclusion, 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a useful tool for studying the role of these enzymes in various physiological processes. However, further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective inhibitors of carbonic anhydrase enzymes.
Synthesemethoden
The synthesis of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good to excellent yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-8-6-9(2)11(7-10(8)12)17(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNIIIBJGYSHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

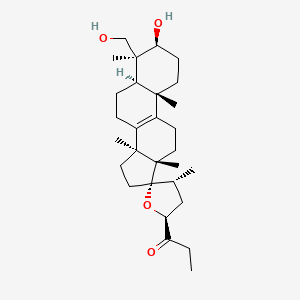

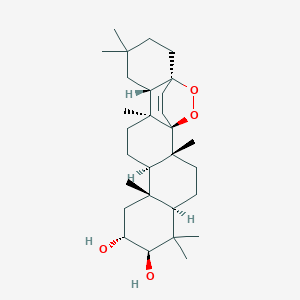

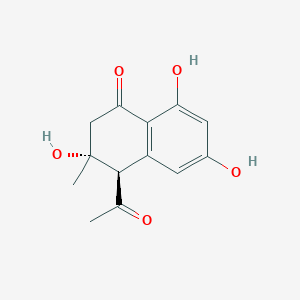
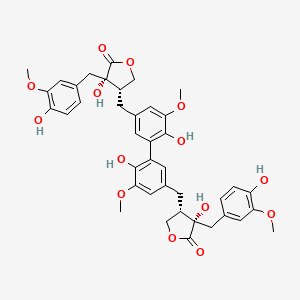

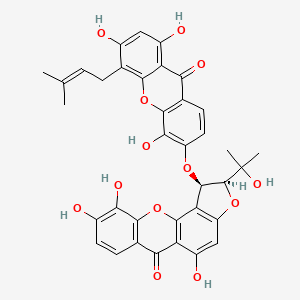

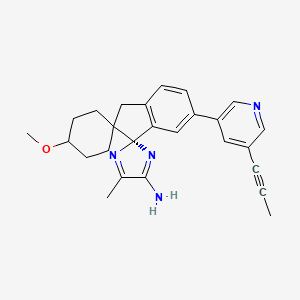
![N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide](/img/structure/B602832.png)
